Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate
Overview
Description
Scientific Research Applications
Stereoselective Synthesis
Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate plays a significant role in stereoselective synthesis. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate underwent hydroformylation, yielding methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate and its isomers with up to 99% diastereoselectivities. These reactions, typically catalyzed by rhodium or platinum, produce important intermediates for homochiral amino acid derivatives, which have considerable synthetic value (Kollár & Sándor, 1993).
Enantioselective Synthesis
Enantioselective synthesis processes also utilize derivatives of this compound. For example, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was synthesized via a Pd-catalyzed amide coupling with vinyl triflate, followed by oxazole formation through bromination and DBU-promoted cyclization. This process efficiently produces the oxazole subunit positional isomer in macrocyclic azole peptides, which are essential for various biochemical applications (Magata et al., 2017).
Novel Compound Synthesis
The compound is also instrumental in developing new synthetic pathways for various chemicals. An innovative approach synthesized 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides, with subsequent transformations yielding various structurally diverse compounds. These syntheses demonstrate the compound's versatility in creating a wide range of chemical structures, useful in different scientific fields (Zelenov et al., 2014).
Chemical Transformations
This compound derivatives have been used in various chemical transformations. For instance, consecutive reactions of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate and subsequent reactions with pyrrolidine, piperidine, or morpholine, led to previously unknown derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate (Shablykin et al., 2016).
Safety and Hazards
“Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)8-11-5(6(10)14-8)7(12)13-4/h10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQROSVZQMOLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(O1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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